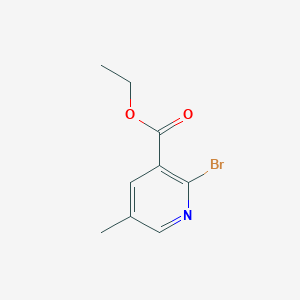

Ethyl 2-bromo-5-methylnicotinate

Descripción general

Descripción

Ethyl 2-bromo-5-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is used as a pharmaceutical intermediate .

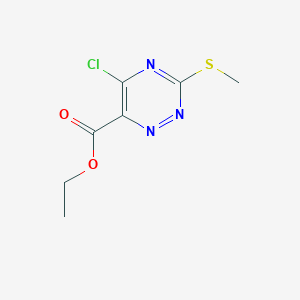

Molecular Structure Analysis

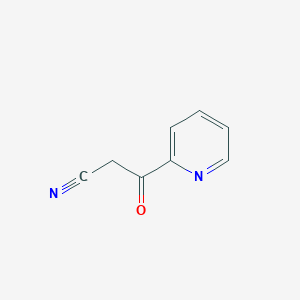

The molecular structure of Ethyl 2-bromo-5-methylnicotinate consists of a pyridine ring substituted with a bromine atom, a methyl group, and an ethyl ester . The InChI code for this compound is 1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-methylnicotinate is a solid at room temperature . It has a molecular weight of 244.09 . It is slightly soluble in water . The compound should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Development of Pharmaceuticals

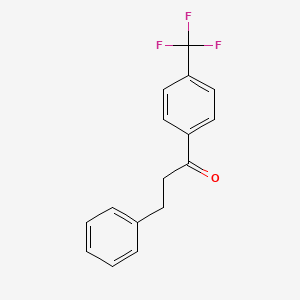

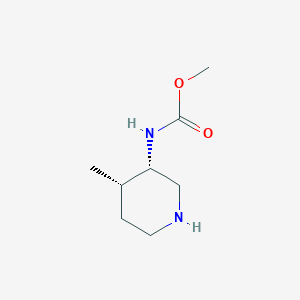

- Development of P2Y12 Antagonists : Ethyl 2-bromo-5-methylnicotinate is used in the synthesis of pharmaceutical compounds. For instance, its derivative, ethyl 6-chloro-5-cyano-2-methylnicotinate, was utilized in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process was scaled up to 20 kg batches, supporting preclinical and clinical studies (Andersen et al., 2013).

Chemical Synthesis and Reactions

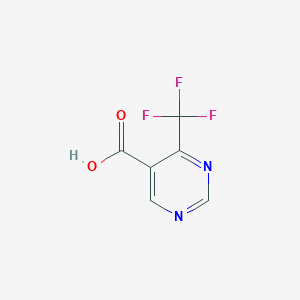

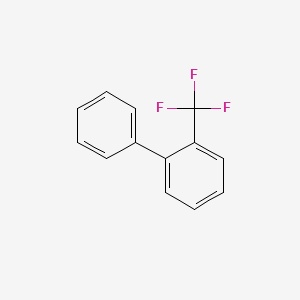

- Palladium-Catalysed Heteroarylations : Ethyl 2-bromo-5-methylnicotinate and its related compounds have applications in palladium-catalyzed direct arylation of heteroaromatics. They provide an efficient pathway for the synthesis of biheteroaryls, with high yields and preventing the formation of dimers or oligomers (Fu et al., 2012).

Insect Pest Control in Agriculture

- Postharvest Pest Control in Citrus Fruits : A derivative of Ethyl 2-bromo-5-methylnicotinate, ethyl formate, has been studied for its effectiveness in controlling postharvest pests like the California red scale and western flower thrips in citrus fruits. It is a potential alternative to methyl bromide fumigation, showing successful pest control without affecting fruit quality (Pupin et al., 2013).

Production of Polymer Materials

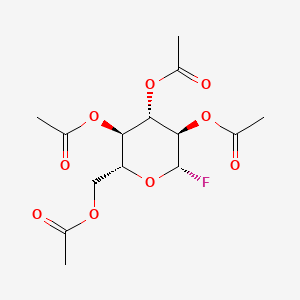

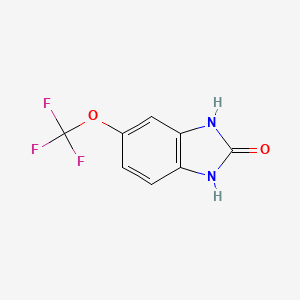

- Synthesis of Reactive Intermediates : Brominated derivatives of Ethyl 2-bromo-5-methylnicotinate are used to create polyfunctional macroinitiators for the polymerization of certain compounds, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers. These copolymers find applications in stabilizing heterophase polymerization and in ionic conducting properties (Yuan et al., 2011).

Educational Applications in Chemistry

- Teaching and Research Methods : Ethyl 2-bromo-5-methylnicotinate and its derivatives can be used as case studies in chemistry education, enhancing the understanding of research methods and synthetic chemistry. It serves as an example to demonstrate research study applications in the chemistry classroom (Li-rong, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWSPZTPMXMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512956 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-5-methylnicotinate | |

CAS RN |

65996-16-9 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

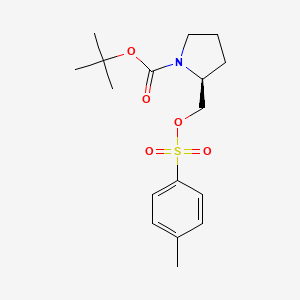

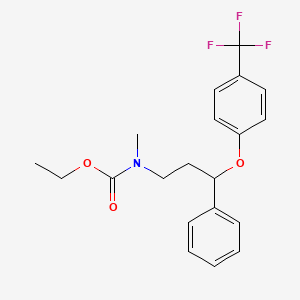

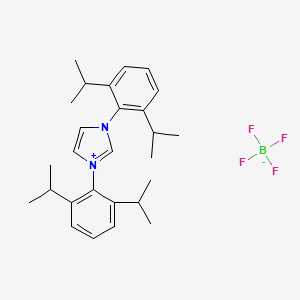

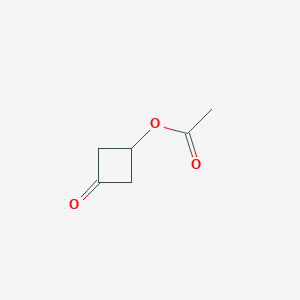

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)